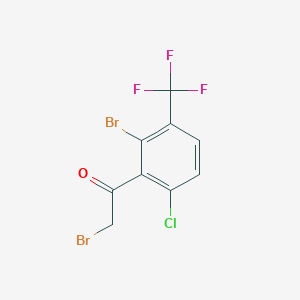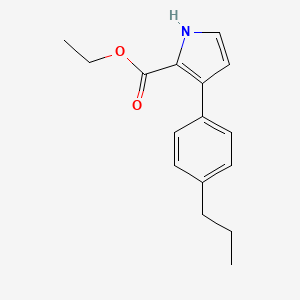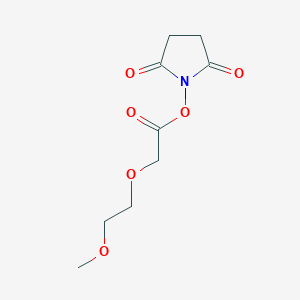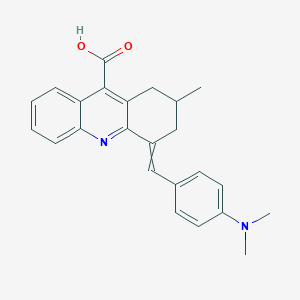
trans 2-(4-(Cyclopropylmethoxy)phenyl)cyclopropanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-2-(4-(Cyclopropylmethoxy)phenyl)cyclopropanecarboxylic acid: is an organic compound characterized by a cyclopropane ring substituted with a cyclopropylmethoxy group and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-(Cyclopropylmethoxy)phenyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . This reaction involves the use of organoboron reagents and palladium catalysts to achieve the desired cyclopropanation.
Industrial Production Methods: Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: trans-2-(4-(Cyclopropylmethoxy)phenyl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., alkyl halides)
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Chemistry: In chemistry, trans-2-(4-(Cyclopropylmethoxy)phenyl)cyclopropanecarboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound may be used to study the effects of cyclopropane-containing molecules on biological systems. Its interactions with enzymes and receptors can provide insights into the molecular basis of various biological processes.
Medicine: In medicine, trans-2-(4-(Cyclopropylmethoxy)phenyl)cyclopropanecarboxylic acid may have potential therapeutic applications. Its structural features could be exploited to design new drugs with specific biological activities, such as anti-inflammatory or anticancer properties.
Industry: In industry, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its stability and reactivity make it suitable for large-scale production processes.
作用機序
The mechanism of action of trans-2-(4-(Cyclopropylmethoxy)phenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and phenyl group may play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
類似化合物との比較
- trans-2-(4-methoxyphenyl)cyclopropanecarboxylic acid
- trans-2-(4-(methoxycarbonyl)phenyl)cyclopropanecarboxylic acid
Comparison: Compared to similar compounds, trans-2-(4-(Cyclopropylmethoxy)phenyl)cyclopropanecarboxylic acid is unique due to the presence of the cyclopropylmethoxy group. This structural feature may confer distinct chemical and biological properties, such as increased stability or enhanced binding affinity to specific targets. The comparison of these compounds can provide valuable insights into structure-activity relationships and guide the design of new molecules with desired properties.
特性
分子式 |
C14H16O3 |
|---|---|
分子量 |
232.27 g/mol |
IUPAC名 |
(1R,2R)-2-[4-(cyclopropylmethoxy)phenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C14H16O3/c15-14(16)13-7-12(13)10-3-5-11(6-4-10)17-8-9-1-2-9/h3-6,9,12-13H,1-2,7-8H2,(H,15,16)/t12-,13+/m0/s1 |
InChIキー |
WLHHHDBHXLZDHJ-QWHCGFSZSA-N |
異性体SMILES |
C1CC1COC2=CC=C(C=C2)[C@@H]3C[C@H]3C(=O)O |
正規SMILES |
C1CC1COC2=CC=C(C=C2)C3CC3C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-6-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13722374.png)

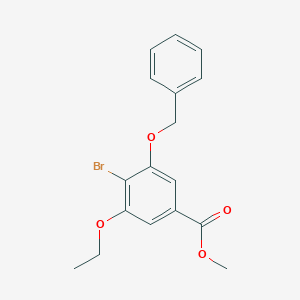
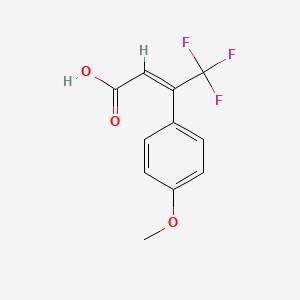
![{[1-(Cyclopentylmethyl)-1H-indol-5-yl]methyl}(methyl)amine](/img/structure/B13722402.png)


